4-bromo-5-methyl-2,3-dihydro-1H-isoindole
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Overview
Description
4-bromo-5-methyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the fifth position on the isoindole ring. The molecular formula of this compound is C9H10BrN, and it has a molecular weight of 212.09 g/mol .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the specific structure of the derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific derivative and its targets.
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic processes, among others . The specific effects would depend on the derivative and its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives. For example, certain derivatives might be more stable or active under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-2,3-dihydro-1H-isoindole typically involves the bromination of 5-methyl-2,3-dihydro-1H-isoindole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isoindole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted isoindole derivatives.
Oxidation Reactions: Oxidized isoindole derivatives.
Reduction Reactions: Reduced isoindole derivatives.
Scientific Research Applications
4-bromo-5-methyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-isoindole: Lacks the methyl group at the fifth position.
4-chloro-5-methyl-2,3-dihydro-1H-isoindole: Contains a chlorine atom instead of a bromine atom at the fourth position.
4-bromo-2,3-dihydro-1H-isoindole: Lacks the methyl group at the fifth position.
Uniqueness
4-bromo-5-methyl-2,3-dihydro-1H-isoindole is unique due to the presence of both a bromine atom and a methyl group on the isoindole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHGVTOKBOXBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CNC2)C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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